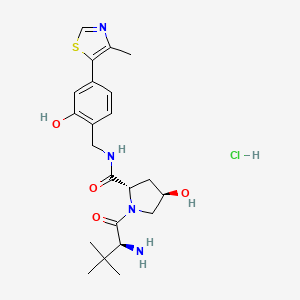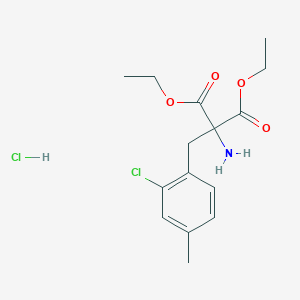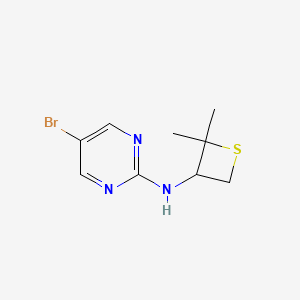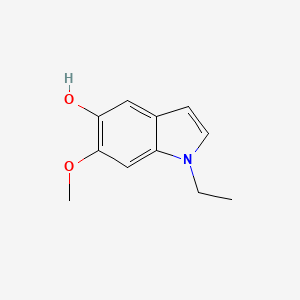
tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate: is a synthetic organic compound belonging to the class of oxazepanes It features a tert-butyl ester group, an aminomethyl substituent, and a 1,4-oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:
Formation of the 1,4-oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and diesters.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Imines, oximes.
Reduction: Saturated oxazepane derivatives.
Substitution: Various substituted oxazepanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential as a pharmacophore. The oxazepane ring is a common motif in drug design due to its ability to mimic natural substrates and its favorable pharmacokinetic properties.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aminomethyl group may form hydrogen bonds or ionic interactions with biological targets, while the oxazepane ring could provide structural stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate features a seven-membered oxazepane ring, which can impart different steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially offering advantages in terms of selectivity and potency.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (6S)-6-(aminomethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-4-5-15-8-9(6-12)7-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
Clé InChI |
CRSZXGHDSAVXGB-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)CN |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
![N-(spiro[3.4]octan-2-ylmethyl)propan-2-amine](/img/structure/B12942518.png)


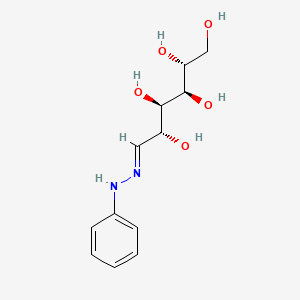
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
